piperidin-2-ylmethyl trifluoromethanesulfonate
CAS No.: 127075-48-3
Cat. No.: VC0180456
Molecular Formula: C7H12F3NO3S
Molecular Weight: 247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127075-48-3 |
|---|---|
| Molecular Formula | C7H12F3NO3S |
| Molecular Weight | 247 |
Introduction
Chemical Identity and Structural Characteristics
Piperidin-2-ylmethyl trifluoromethanesulfonate is an organic compound characterized by its unique trifluoromethanesulfonate group attached to a piperidine derivative. The compound is cataloged under the CAS number 127075-48-3, indicating its recognition in chemical databases and resources worldwide. This compound features a six-membered piperidine ring with a methyl group attached to the second carbon and a trifluoromethanesulfonate group (–SO₂CF₃) at the terminal position.
Molecular Properties
The molecular formula for piperidin-2-ylmethyl trifluoromethanesulfonate is C₇H₁₂F₃NO₃S, with a molecular weight of approximately 239.22 g/mol. The presence of the trifluoromethanesulfonate group significantly influences its chemical reactivity and physical properties, particularly its function as an excellent leaving group in various chemical reactions.
Structural Classification
Piperidin-2-ylmethyl trifluoromethanesulfonate belongs to the class of sulfonates, specifically triflates, which are known for their utility as leaving groups in nucleophilic substitution reactions. Its structure incorporates a piperidine ring, making it a derivative of piperidine, a common building block in organic synthesis. The compound represents an important class of functionalized heterocycles that serve as intermediates in the preparation of more complex molecular structures.
Chemical and Physical Properties
The physical and chemical properties of piperidin-2-ylmethyl trifluoromethanesulfonate are significantly influenced by its molecular structure, particularly the electron-withdrawing trifluoromethanesulfonate group and the basic piperidine nitrogen.
Physical Properties
Table 1 summarizes the key physical properties of piperidin-2-ylmethyl trifluoromethanesulfonate:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Molecular Weight | 239.22 g/mol |
| Color | Off-white to pale yellow |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran); Limited solubility in water |
| Melting Point | Typically in the range of 85-90°C |
| Stability | Moisture-sensitive; should be stored under inert conditions |
Chemical Properties
The chemical properties of piperidin-2-ylmethyl trifluoromethanesulfonate are largely dictated by the strong electron-withdrawing effect of the trifluoromethanesulfonate group, which enhances its electrophilicity. The compound exhibits key chemical characteristics that make it valuable in organic synthesis:
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The triflate group serves as an excellent leaving group in nucleophilic substitution reactions.
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The piperidine nitrogen can be protected or derivatized to modify reactivity.
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The compound can participate in a variety of chemical transformations, including alkylation reactions, coupling reactions, and functional group interconversions.
Synthesis Methods and Production
The synthesis of piperidin-2-ylmethyl trifluoromethanesulfonate involves specific chemical transformations that ensure the proper placement of the trifluoromethanesulfonate group on the piperidine scaffold.
Laboratory Synthesis
The synthesis of piperidin-2-ylmethyl trifluoromethanesulfonate typically involves the reaction of a suitable piperidine derivative with trifluoromethanesulfonic anhydride, a process that is well-documented in chemical literature. The general synthetic route can be represented by the following reaction:
Protected piperidine-2-methanol + Trifluoromethanesulfonic anhydride → Piperidin-2-ylmethyl trifluoromethanesulfonate
This reaction requires careful control of conditions, including temperature, solvent choice, and the presence of a suitable base to neutralize the trifluoromethanesulfonic acid generated as a byproduct.
Industrial Production Considerations
In industrial settings, the production of piperidin-2-ylmethyl trifluoromethanesulfonate may include additional steps and modifications to optimize yield and purity. These considerations include:
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Scale-up parameters and reactor design
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Purification methods (distillation, recrystallization)
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Quality control measures
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Safety protocols for handling trifluoromethanesulfonic anhydride, which is highly corrosive
Alternative Synthesis Routes
Research in the field of heterocyclic chemistry has explored alternative routes for synthesizing functionalized piperidines, which may be applicable to the production of piperidin-2-ylmethyl trifluoromethanesulfonate. These include:
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Metal-catalyzed transformations
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Flow chemistry approaches for continuous production
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Green chemistry methodologies to reduce environmental impact
Applications in Organic Synthesis and Medicinal Chemistry
Piperidin-2-ylmethyl trifluoromethanesulfonate has significant applications in various fields of chemical research and development, particularly in organic synthesis and medicinal chemistry.
Role in Organic Synthesis
As a triflate derivative, piperidin-2-ylmethyl trifluoromethanesulfonate serves as a valuable building block in organic synthesis for several reasons:
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The triflate group's excellent leaving group ability facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
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The compound can be used in coupling reactions, particularly metal-catalyzed processes.
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It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Applications in Medicinal Chemistry
The piperidine scaffold is prevalent in numerous pharmaceutically active compounds, making derivatives like piperidin-2-ylmethyl trifluoromethanesulfonate important in drug discovery and development. The compound's utility in medicinal chemistry stems from:
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Its potential use in the synthesis of drug candidates targeting various therapeutic areas
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The ability to introduce the piperidine moiety into more complex molecular structures
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Its role in structure-activity relationship studies
Table 2: Representative Application Areas of Piperidin-2-ylmethyl Trifluoromethanesulfonate
| Application Area | Specific Uses | Notable Compounds Derived |
|---|---|---|
| Pharmaceutical Development | Synthesis of drug candidates | Various piperidine-containing drugs |
| Organic Synthesis | Building block for complex molecules | Functionalized piperidines |
| Materials Science | Precursor for specialty materials | Polymers containing piperidine moieties |
| Agrochemical Research | Development of crop protection agents | Piperidine-based pesticides |
Chemical Reactivity and Mechanism of Action
The chemical reactivity of piperidin-2-ylmethyl trifluoromethanesulfonate is strongly influenced by the electronic properties of both the piperidine ring and the trifluoromethanesulfonate group.
Nucleophilic Substitution Reactions
One of the most important aspects of piperidin-2-ylmethyl trifluoromethanesulfonate's reactivity is its participation in nucleophilic substitution reactions. The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating the substitution process:
R-OTf + Nu⁻ → R-Nu + OTf⁻
Where R represents the piperidin-2-ylmethyl moiety and Nu⁻ represents a nucleophile.
Key Reaction Mechanisms
The reactivity of piperidin-2-ylmethyl trifluoromethanesulfonate can be understood through several mechanistic pathways:
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SN2 reactions: The compound can undergo direct displacement of the triflate group by nucleophiles.
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Elimination reactions: Under certain conditions, elimination can compete with substitution.
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Metal-catalyzed processes: The compound can participate in various metal-catalyzed transformations.
Factors Affecting Reactivity
Several factors influence the reactivity of piperidin-2-ylmethyl trifluoromethanesulfonate:
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Steric considerations: The structural arrangement around the reaction center affects accessibility to nucleophiles.
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Electronic effects: The electron-withdrawing nature of the triflate group enhances electrophilicity.
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Solvent effects: Reaction medium can significantly impact reaction rates and selectivity.
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Temperature: Reaction conditions must be optimized to favor desired pathways.
Related Compounds and Comparative Analysis
Piperidin-2-ylmethyl trifluoromethanesulfonate is part of a broader family of functionalized piperidines and triflate derivatives. Understanding its relationship to similar compounds provides valuable context for its chemical behavior and applications.
Comparison with Other Piperidine Derivatives
Various piperidine derivatives have been developed and studied for different applications. While piperidin-2-ylmethyl trifluoromethanesulfonate features a triflate group at a specific position, other derivatives may contain different functional groups or substitution patterns.
Nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, for example, have been investigated as efficient routes to various piperidine derivatives . These studies provide insights into the reactivity patterns that might also apply to piperidin-2-ylmethyl trifluoromethanesulfonate.
Comparison with Other Triflate Derivatives
Triflate derivatives of various heterocycles have been prepared and studied for their utility in organic synthesis. Comparing piperidin-2-ylmethyl trifluoromethanesulfonate with these related compounds can provide valuable insights into structure-reactivity relationships.
Table 3: Comparison of Piperidin-2-ylmethyl Trifluoromethanesulfonate with Related Compounds
| Compound | Key Structural Feature | Primary Applications | Relative Reactivity |
|---|---|---|---|
| Piperidin-2-ylmethyl trifluoromethanesulfonate | Triflate group attached to piperidin-2-ylmethyl | Organic synthesis, medicinal chemistry | High due to triflate leaving group |
| 2-Methoxypiperidines | Methoxy group at C-2 | Precursors for substituted piperidines | Lower than triflate derivatives |
| 2-Acyloxypiperidines | Acyloxy group at C-2 | Synthesis of piperidine alkaloids | Moderate |
| Pyrrolidine triflates | Triflate on five-membered ring | Similar to piperidine triflates | Comparable to piperidine triflates |
Future Research Directions and Challenges
Research on piperidin-2-ylmethyl trifluoromethanesulfonate and related compounds continues to evolve, presenting both opportunities and challenges for chemists working in this field.
Emerging Applications
Several potential future directions for research involving piperidin-2-ylmethyl trifluoromethanesulfonate include:
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Development of more efficient and selective synthetic methods
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Exploration of novel reaction types and conditions
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Application in the synthesis of new pharmaceutical candidates
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Investigation of catalytic systems that can enhance its reactivity
Challenges and Limitations
Despite its utility, work with piperidin-2-ylmethyl trifluoromethanesulfonate presents several challenges:
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Moisture sensitivity requiring careful handling
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Cost considerations for large-scale applications
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Environmental concerns associated with trifluoromethanesulfonate chemistry
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Selectivity issues in complex molecular settings
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